Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

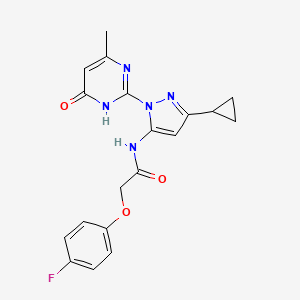

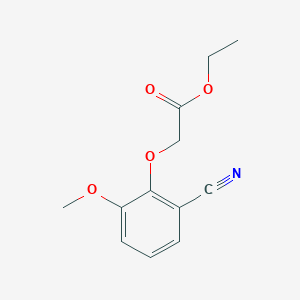

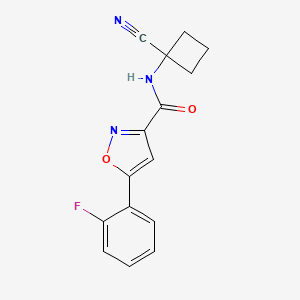

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate is a chemical compound with the CAS Number: 1781472-86-3 . It has a molecular weight of 228.33 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,8-13)9-6-5-7-9/h9H,5-8,13H2,1-4H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.33 . It is typically stored at 4 degrees Celsius and is usually in powder form .Scientific Research Applications

Metalation and Alkylation between Silicon and Nitrogen

The tert-butyl carbamate derivatives have been explored for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This process is efficient and enables the preparation of α-functionalized α-amino silanes, showcasing the compound's versatility in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, highlighting its significance in the synthesis of biologically relevant molecules (Ober, Marsch, Harms, & Carell, 2004).

Chemoselective Transformation of Amino Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group, a novel silyl carbamate, demonstrates the ability for chemoselective transformation of amino protecting groups. This method facilitates the conversion of N-t-Boc compounds into their corresponding N-Z compounds, showcasing a gentle and efficient approach for the manipulation of amino groups in organic synthesis (Sakaitani & Ohfune, 1990).

Mild and Efficient One-Pot Curtius Rearrangement

A one-pot Curtius rearrangement method has been developed, enabling the formation of an acyl azide intermediate from a carboxylic acid, which then undergoes rearrangement to produce tert-butyl carbamate in high yields. This process is compatible with a variety of substrates, including malonate derivatives, further illustrating the compound's utility in synthesizing protected amino acids (Lebel & Leogane, 2005).

Synthesis of Spirocyclopropanated Analogues of Insecticides

The compound tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been utilized to create spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. This synthesis demonstrates the compound's application in the development of novel insecticidal agents, highlighting its potential in agricultural chemistry (Brackmann et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,8-13)9-6-5-7-9/h9H,5-8,13H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIBQBHUPJWLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CN)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(1-amino-2-cyclobutylpropan-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)

![N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine](/img/structure/B2757795.png)

![N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2757798.png)

![7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2757803.png)

![N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2757809.png)